N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a compound that features both nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of trifluoromethyl groups, in particular, is often associated with enhanced metabolic stability and bioavailability, making such compounds of great interest in pharmaceutical and agrochemical research .
Preparation Methods
The synthesis of N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple stepsThe nitration process can be achieved using nitric acid in the presence of sulfuric acid, while the trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate .
Chemical Reactions Analysis
N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the trifluoromethyl group can be retained while forming new carbon-carbon bonds
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its structural features make it a candidate for drug development, especially in targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific properties, such as enhanced thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming strong hydrogen bonds. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context .
Comparison with Similar Compounds
N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can be compared to other compounds with similar functional groups:
4-Nitro-3-(trifluoromethyl)aniline: This compound shares the nitro and trifluoromethyl groups but lacks the acetamide moiety, which can affect its reactivity and biological activity.
2-Fluoro-3-nitro-N-[4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-2-(trifluoromethyl)phenyl]benzamide: This compound has additional fluorine atoms, which can further enhance its metabolic stability and binding affinity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
57420-98-1 |
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Molecular Formula |
C9H5F6N3O3 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
N-[2-amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5F6N3O3/c10-8(11,12)4-1-3(18(20)21)2-5(6(4)16)17-7(19)9(13,14)15/h1-2H,16H2,(H,17,19) |
InChI Key |
ZFHATDNDQLGUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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